N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of an oxazolidinone ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving a condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to the formation of amino alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis. The phenyl and thiophene rings can enhance binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to its analogs with furan or pyridine rings. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(9-14-7-4-8-22-14)17-10-13-11-18(16(20)21-13)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXQCXLCGVDBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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